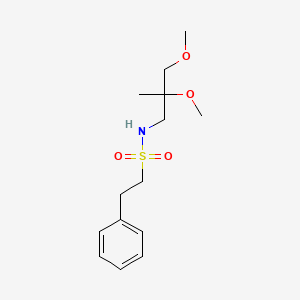

N-(2,3-dimethoxy-2-methylpropyl)-2-phenylethane-1-sulfonamide

Description

N-(2,3-Dimethoxy-2-methylpropyl)-2-phenylethane-1-sulfonamide is a sulfonamide derivative characterized by a unique substitution pattern. Its structure includes a 2-phenylethane sulfonamide backbone modified with a 2,3-dimethoxy-2-methylpropyl group.

Propriétés

IUPAC Name |

N-(2,3-dimethoxy-2-methylpropyl)-2-phenylethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO4S/c1-14(19-3,12-18-2)11-15-20(16,17)10-9-13-7-5-4-6-8-13/h4-8,15H,9-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBWFDZPYWFJIOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNS(=O)(=O)CCC1=CC=CC=C1)(COC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethoxy-2-methylpropyl)-2-phenylethane-1-sulfonamide typically involves the reaction of 2-phenylethane-1-sulfonyl chloride with N-(2,3-dimethoxy-2-methylpropyl)amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

N-(2,3-dimethoxy-2-methylpropyl)-2-phenylethane-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids from methoxy groups.

Reduction: Conversion of the sulfonamide group to an amine.

Substitution: Introduction of substituents like bromine or nitro groups on the phenyl ring.

Applications De Recherche Scientifique

N-(2,3-dimethoxy-2-methylpropyl)-2-phenylethane-1-sulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mécanisme D'action

The mechanism of action of N-(2,3-dimethoxy-2-methylpropyl)-2-phenylethane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. Additionally, the compound’s methoxy and methyl groups can enhance its binding affinity and selectivity towards certain proteins or receptors.

Comparaison Avec Des Composés Similaires

2-Phenylethane-1-sulfonamide (2r)

- Structure : Lacks the dimethoxy-methylpropyl group; features a simpler phenethyl substituent.

- Synthesis : Prepared via phenethylmagnesium bromide and sulfinylamine reagent, yielding 56% after purification .

- Physicochemical Properties :

- Melting Point: 116–118°C

- NMR Data:

- ¹H NMR : δ 7.37–7.22 (Ar-H), 4.46 (NH₂), 3.44–3.16 (CH₂ groups)

- ¹³C NMR : δ 137.8 (aromatic), 56.7 (sulfonamide-linked CH₂) .

- Key Differences : The absence of methoxy groups reduces polarity and metabolic stability compared to the target compound.

(E)-1-((4-(Methylthio)phenyl)sulfonyl)-N-(4-(phenyldiazenyl)phenyl)piperidine-4-carboxamide (954663-37-7)

- Structure : Incorporates a piperidine-carboxamide core with a methylthiophenyl sulfonyl group and a diazenylphenyl substituent.

- The methylthio group may improve lipophilicity compared to the methoxy groups in the target compound .

N-(4-(3,4-Dimethylphenyl)thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide (1013770-30-3)

- Structure : Features a thiazole-pyrazole hybrid scaffold.

- Key Differences : The heterocyclic core contrasts with the sulfonamide backbone, suggesting divergent biological targets (e.g., kinase inhibition vs. carbonic anhydrase modulation) .

Activité Biologique

N-(2,3-dimethoxy-2-methylpropyl)-2-phenylethane-1-sulfonamide is a sulfonamide compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analyses with similar compounds.

The synthesis of N-(2,3-dimethoxy-2-methylpropyl)-2-phenylethane-1-sulfonamide typically involves the reaction of 2-phenylethane-1-sulfonyl chloride with N-(2,3-dimethoxy-2-methylpropyl)amine. The reaction is often facilitated by a base such as triethylamine in a solvent like dichloromethane at room temperature to optimize yield.

Chemical Structure:

- IUPAC Name: N-(2,3-dimethoxy-2-methylpropyl)-2-phenylethanesulfonamide

- Molecular Formula: C14H23NO4S

- Molecular Weight: 301.41 g/mol

N-(2,3-dimethoxy-2-methylpropyl)-2-phenylethane-1-sulfonamide exhibits its biological effects primarily through the inhibition of specific enzymes. The sulfonamide group mimics natural substrates, allowing it to bind to the active sites of enzymes, thereby inhibiting their activity. This mechanism is particularly relevant in antimicrobial and anti-inflammatory contexts .

Antimicrobial Activity

Research indicates that sulfonamides exhibit significant antimicrobial properties. Studies have shown that N-(2,3-dimethoxy-2-methylpropyl)-2-phenylethane-1-sulfonamide can inhibit bacterial growth by interfering with folic acid synthesis, a crucial pathway for bacterial survival .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. It has been shown to modulate inflammatory pathways by inhibiting lipoxygenase and cyclooxygenase enzymes, which are involved in the synthesis of pro-inflammatory mediators .

Comparative Analysis with Similar Compounds

To understand the uniqueness of N-(2,3-dimethoxy-2-methylpropyl)-2-phenylethane-1-sulfonamide, it is essential to compare it with other sulfonamide derivatives:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| N-(2,3-dimethoxy-2-methylpropyl)-2-phenylethane-1-sulfonamide | Antimicrobial, Anti-inflammatory | Enzyme inhibition |

| N-(2,3-dimethoxy-2-methylpropyl)pyridine-3-sulfonamide | Antibacterial | Folate synthesis inhibition |

| N-(2,3-dimethoxy-2-methylpropyl)-4-isopropylphenol sulfonamide | Antifungal | Disruption of fungal cell wall synthesis |

This table illustrates that while many sulfonamides share common mechanisms such as enzyme inhibition, the specific functional groups present in N-(2,3-dimethoxy-2-methylpropyl)-2-phenylethane-1-sulfonamide contribute to its distinct biological profile.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various sulfonamides against common pathogens. N-(2,3-dimethoxy-2-methylpropyl)-2-phenylethane-1-sulfonamide demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Anti-inflammatory Assessment

In another investigation focusing on anti-inflammatory properties, this compound was tested in a murine model of inflammation. Results indicated a reduction in edema and inflammatory markers in treated animals compared to controls, suggesting its potential therapeutic application in inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.